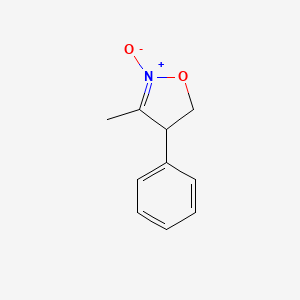
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of a glycine-derived enamino amide, which undergoes cyclization under Boc-deprotection conditions to yield the desired product . The reaction is characterized by high yield and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anticancer activities
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
3-Methyl-2-oxo-4-phenyl-4,5-dihydro-1,2lambda~5~-oxazole is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
60239-09-0 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
3-methyl-2-oxido-4-phenyl-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C10H11NO2/c1-8-10(7-13-11(8)12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChIキー |
WFCQUUUFINADDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](OCC1C2=CC=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


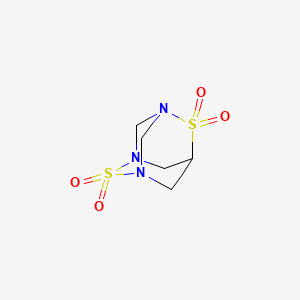
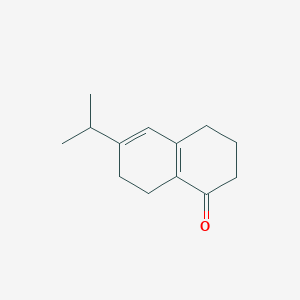
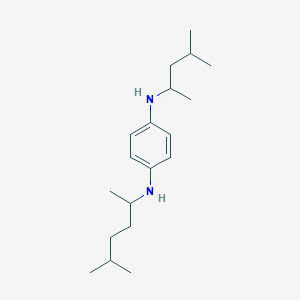
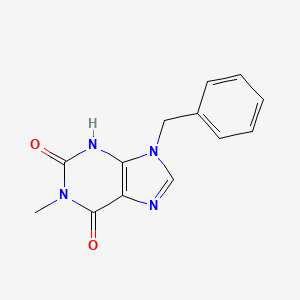
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
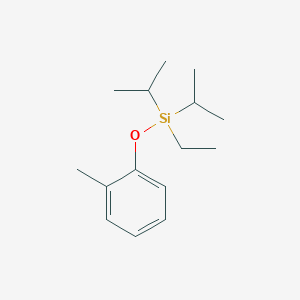

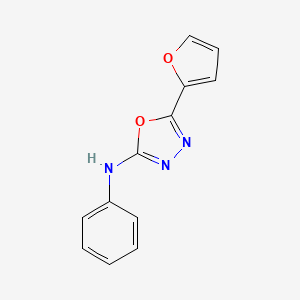
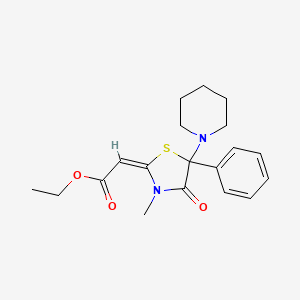
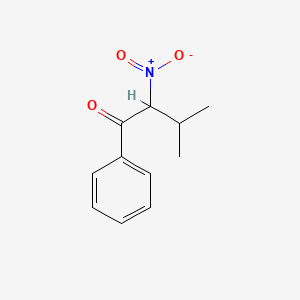

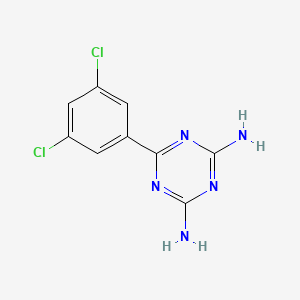
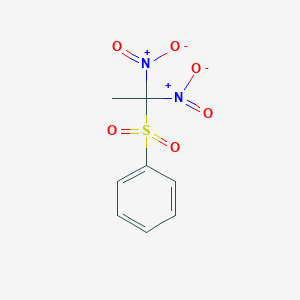
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
